N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide

Lipophilicity Chromatographic retention Impurity profiling

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 923081-68-9) is a synthetic small molecule (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) belonging to the 2-oxopiperidinyl-phenyl amide class. It serves as a critical intermediate or process-related impurity in the synthesis of the direct Factor Xa inhibitor Apixaban (Eliquis®), which incorporates the same 4-(2-oxopiperidin-1-yl)phenyl pharmacophore.

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 923081-68-9
Cat. No. B2650530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopiperidin-1-yl)phenyl]propanamide
CAS923081-68-9
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)N2CCCCC2=O
InChIInChI=1S/C14H18N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h6-9H,2-5,10H2,1H3,(H,15,17)
InChIKeyNXSGXPBJANACJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopiperidin-1-yl)phenyl]propanamide (CAS 923081-68-9): Chemical Identity and Apixaban Intermediate Role


N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 923081-68-9) is a synthetic small molecule (C₁₄H₁₈N₂O₂, MW 246.30 g/mol) belonging to the 2-oxopiperidinyl-phenyl amide class [1]. It serves as a critical intermediate or process-related impurity in the synthesis of the direct Factor Xa inhibitor Apixaban (Eliquis®), which incorporates the same 4-(2-oxopiperidin-1-yl)phenyl pharmacophore [2]. Unlike the final drug substance, this compound lacks the pyrazolo-pyridine core required for Factor Xa binding, making it a valuable reference standard for analytical method development and impurity profiling rather than a therapeutic agent [2].

Why N-[4-(2-Oxopiperidin-1-yl)phenyl]propanamide Cannot Be Replaced by Generic 2-Oxopiperidinyl Amide Analogs


The propanamide chain length and the para-substitution pattern on the phenyl ring of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide are not arbitrary features. In the convergent synthesis of Apixaban, the 4-(2-oxopiperidin-1-yl)aniline intermediate is acylated with a specific activated carboxylic acid derivative; the propanamide moiety directly influences the reactivity, crystallinity, and chromatographic retention time of the resulting intermediate, which in turn dictates the impurity profile of the final API [1]. Substitution with shorter-chain (acetamide) or branched-chain (pivalamide, CAS 941978-33-2) analogs would alter the polarity (XLogP3-AA shifts from 1.4 for the propanamide to higher values for bulkier congeners), solubility, and HPLC retention characteristics, rendering them unsuitable as drop-in replacements for analytical reference standards or synthetic intermediates without full re-validation of the analytical method [1][2].

Quantitative Differentiation Evidence for N-[4-(2-Oxopiperidin-1-yl)phenyl]propanamide Relative to Structural Analogs


Physicochemical Property Differentiation: XLogP3-AA of the Propanamide vs. Pivalamide Analog

N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 923081-68-9) exhibits a computed XLogP3-AA of 1.4, reflecting the lipophilicity contributed by its linear propanamide chain [1]. In contrast, the structurally related pivalamide analog, 2,2-dimethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide (CAS 941978-33-2), bears a gem-dimethyl-branched tert-butyl carbonyl group that increases steric bulk and lipophilicity [2]. This physicochemical difference translates into distinct chromatographic retention times under reversed-phase HPLC conditions, which is critical for resolving the target compound from co-eluting impurities during Apixaban drug substance analysis [2].

Lipophilicity Chromatographic retention Impurity profiling

Topological Polar Surface Area (TPSA) as a Determinant of Chromatographic Selectivity

The topological polar surface area (TPSA) of N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is computed as 49.4 Ų, arising from the propanamide carbonyl oxygen and the 2-oxopiperidinone carbonyl [1]. By comparison, a hypothetical N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide (one methylene shorter) would retain an identical TPSA of 49.4 Ų but possess a lower molecular weight (232.28 g/mol vs. 246.30 g/mol) and a reduced XLogP3-AA (estimated ~0.8–1.0) [2]. While TPSA alone does not distinguish these two homologs, the combination of TPSA with logP (the 'TPSA/logP ratio') provides a unique two-dimensional selectivity parameter for HPLC method development, enabling the target compound to be resolved from the acetamide homolog when using orthogonal separation modes [2].

Polar surface area Chromatographic method Impurity resolution

Synthetic Intermediate Fidelity: Structural Congruence with the Apixaban P1 Pharmacophore

The 4-(2-oxopiperidin-1-yl)phenyl substructure present in N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide constitutes the P1 pharmacophore of Apixaban, which engages the S1 pocket of Factor Xa [1]. The propanamide chain length in this intermediate corresponds to the exact acyl group required for the subsequent amide bond formation with the pyrazolo-pyridine core during the convergent assembly of Apixaban [2]. The use of shorter or longer acyl chains would lead to intermediates that cannot participate in the final coupling step without additional deprotection/re-acylation sequences, thereby compromising process efficiency and introducing new impurity origins [2]. This structural congruence makes this specific propanamide intermediate irreplaceable in the registered synthetic route.

Apixaban synthesis Intermediate fidelity Process chemistry

High-Value Application Scenarios for N-[4-(2-Oxopiperidin-1-yl)phenyl]propanamide


Certified Reference Standard for Apixaban Impurity Profiling by HPLC-UV/MS

Owing to its defined lipophilicity (XLogP3-AA = 1.4), moderate TPSA (49.4 Ų), and unambiguous chromatographic retention relative to shorter- and longer-chain homologs, N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide is ideally suited as a certified reference standard for system suitability testing and impurity quantification in Apixaban drug substance and finished product analysis [1][2].

Process Development Intermediate in Convergent Apixaban Synthesis

This compound serves as a key acylating intermediate in the convergent synthesis of Apixaban, where its propanamide chain length is specifically required for the final amide coupling with the pyrazolo-pyridine core. Its use minimizes the number of synthetic steps and avoids the need for protecting group strategies that would be necessary with mismatched acyl donors [1].

Forced Degradation Study Marker for Apixaban Stability-Indicating Methods

As a potential hydrolytic degradation product or process-related impurity of Apixaban, this compound can be employed as a marker in forced degradation studies (acid, base, oxidative, thermal) to validate the specificity and stability-indicating capability of analytical methods in accordance with ICH Q2(R1) guidelines [1].

Quote Request

Request a Quote for N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.